2-Chloro-4-(4-methylphenyl)-1-butene
Overview
Description
2-Chloro-4-(4-methylphenyl)-1-butene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a chlorine atom and a methyl-substituted phenyl group attached to a butene backbone
Preparation Methods
The synthesis of 2-Chloro-4-(4-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with 2-chlorobut-1-ene in the presence of a suitable catalyst. This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and alkenes .
Chemical Reactions Analysis
2-Chloro-4-(4-methylphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding 2-chloro-4-(4-methylphenyl)butane. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the chlorine atom with a methoxy group.
Scientific Research Applications
2-Chloro-4-(4-methylphenyl)-1-butene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties. Its ability to undergo polymerization reactions makes it useful in the production of specialty plastics and resins.
Biological Studies: Researchers use this compound to study the effects of structural modifications on biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylphenyl)-1-butene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In addition reactions, the double bond serves as a site for electrophilic attack, leading to the formation of addition products. The specific molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
2-Chloro-4-(4-methylphenyl)-1-butene can be compared with other similar compounds, such as:
2-Chloro-4-phenyl-1-butene: This compound lacks the methyl group on the phenyl ring, which can affect its reactivity and the types of reactions it undergoes.
4-(4-Methylphenyl)-1-butene:
2-Bromo-4-(4-methylphenyl)-1-butene: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity in substitution and addition reactions.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVGJUZMZMLKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641125 | |
Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-20-6 | |
Record name | 1-(3-Chloro-3-buten-1-yl)-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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